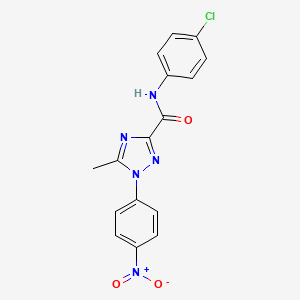

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

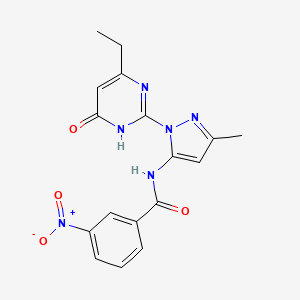

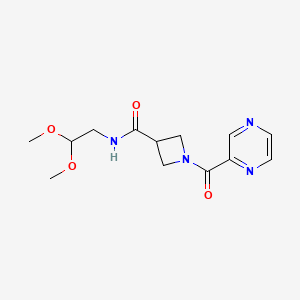

The compound N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with triazole cores have been synthesized and studied for their potential antitumor activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of different aromatic or heteroaromatic amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting from 4-chlorobenzenamine, with the final step being the reaction between triazole ester and ethylene diamine under specific conditions to achieve a high yield .

Molecular Structure Analysis

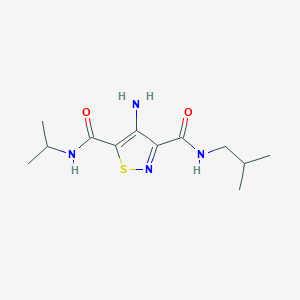

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structure of these compounds can be determined using X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the overall molecular geometry. Although the molecular structure of the specific compound is not provided, the structural analysis of similar compounds can give an indication of the potential reactivity and interaction with biological targets .

Chemical Reactions Analysis

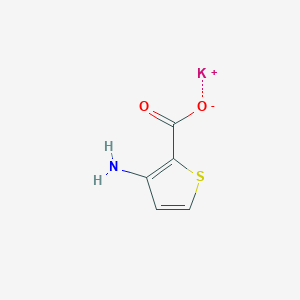

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group, for example, can be involved in further condensation reactions or can act as a ligand in coordination chemistry. The presence of other substituents, such as chloro or nitro groups, can also influence the chemical reactivity of the compound, potentially leading to electrophilic substitution reactions or serving as sites for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole core. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, as well as its overall reactivity. The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and the identity of the substituents .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques

The compound and its derivatives are synthesized through various chemical reactions, offering insights into structural variations and synthesis strategies. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the complexity of synthesizing triazole derivatives, highlighting the importance of reaction conditions such as temperature and reaction time for achieving high yields (Kan, 2015).

Molecular Rearrangements

Studies on the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles reveal the interconvertibility of these isomers under certain conditions, indicating the flexibility and dynamic behavior of triazole compounds at the molecular level (L'abbé et al., 1990).

Antimicrobial Activity

Antibacterial and Antifungal Properties

The antimicrobial activity of triazole derivatives is a significant area of research. Studies have found that certain 1,2,4-triazole derivatives exhibit considerable antibacterial and antifungal activities, which could be leveraged for developing new antimicrobial agents. For example, Roy, Desai, and Desai (2005) synthesized various triazole compounds and screened them for antibacterial and antifungal activities, discovering that most compounds exhibited significant antibacterial activity (Roy, Desai, & Desai, 2005).

Potential for Developing Antimicrobial Agents

Novel Antimicrobial Compounds

The development of new antimicrobial agents from triazole derivatives, including those related to the compound of interest, is an essential application in medicinal chemistry. The synthesis of novel heterocyclic compounds derived from triazole precursors and their evaluation for lipase and α-glucosidase inhibition showcases the potential of these compounds in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBXSRZYSQGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)